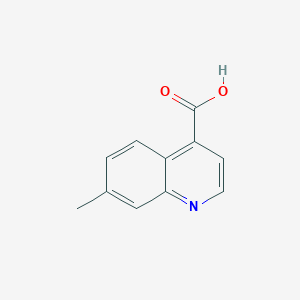

7-Methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

7-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-9(11(13)14)4-5-12-10(8)6-7/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWTUZYMWUNEDQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NC=CC(=C2C=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

Drug Design and Development

7-Methylquinoline-4-carboxylic acid serves as a key scaffold in the synthesis of various pharmaceutical compounds. It has been identified as a crucial intermediate in the development of drugs targeting autoimmune diseases and certain cancers. For instance, derivatives of this compound have been utilized to create aminoacyl indazole immunomodulators, which inhibit blood coagulation factor FXIIa, thereby regulating immune cell chemotaxis and potentially treating thrombus and autoimmune disorders .

Cancer Treatment

The compound is also noted for its role as a framework for developing Fibroblast Activation Protein (FAP) inhibitors. FAP is a target for cancer diagnostics and treatment, with inhibitors based on this compound showing promising effects against tumor resistance .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives, particularly against Mycobacterium tuberculosis (Mtb). Research indicates that modifications at specific positions on the quinoline ring enhance the activity against both replicating and non-replicating forms of Mtb .

Key Findings:

- Inhibition Mechanism: The compounds exhibit inhibition of DNA gyrase, an essential enzyme for bacterial replication, with certain derivatives showing significant activity at concentrations as low as 1 μM .

- Structure-Activity Relationship: Variations in substituents on the quinoline ring influence the antimicrobial efficacy, with specific alkyl and aryl groups enhancing activity against Mtb .

Chemical Intermediate

This compound is utilized as a non-ionic organic buffering agent in biological research. Its buffering capacity is effective within a pH range of 6-8.5, making it suitable for various cell culture applications .

Research and Development Insights

The synthesis of this compound has become a focal point in medicinal chemistry due to its wide applicability in generating biologically active compounds. Recent advancements in synthetic methodologies have improved yields and reduced costs associated with its production, facilitating further research into its potential applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Pharmaceutical | Key scaffold for drug design targeting autoimmune diseases and cancer | Inhibits FXIIa; framework for FAP inhibitors |

| Antimicrobial | Activity against Mycobacterium tuberculosis | Effective against replicating/non-replicating forms; structure modifications enhance activity |

| Chemical Intermediate | Used as a buffering agent in biological research | Effective pH range: 6-8.5 |

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

7-Chloroquinoline-4-carboxylic Acid (CAS: 13337-66-1)

- Molecular Formula: C₁₀H₆ClNO₂

- Substituents : Chlorine at 7-position, carboxylic acid at 4-position.

- Properties : Crystalline solid with moderate solubility in polar solvents.

- Biological Activity : Demonstrates antimicrobial and anti-inflammatory properties due to the electron-withdrawing chlorine substituent, which enhances electrophilicity and interaction with biological targets .

7-Methoxyquinoline-4-carboxylic Acid (CID: 33747061)

- Molecular Formula: C₁₁H₉NO₃

- Substituents : Methoxy group at 7-position.

- Properties : The methoxy group enhances solubility in organic solvents compared to the methyl group due to increased polarity .

- Applications : Used in studies exploring substituent effects on fluorescence and receptor binding, where electron-donating groups like methoxy modulate electronic properties .

Positional Isomerism

4-Methylquinoline-6-carboxylic Acid (CAS: 7101-68-0)

- Molecular Formula: C₁₁H₉NO₂

- Substituents : Methyl at 6-position, carboxylic acid at 4-position.

- Key Difference : Positional isomerism alters the spatial arrangement of functional groups, affecting intermolecular interactions. For example, the 6-methyl derivative may exhibit different crystallization behavior compared to the 7-methyl analog .

2-(4-Methylphenyl)quinoline-4-carboxylic Acid

- Substituents : Methylphenyl group at 2-position.

Multi-Substituted Derivatives

7-Chloro-8-methyl-2-(4-ethylphenyl)quinoline-4-carboxylic Acid (CAS: 588711-30-2)

7-Methoxy-2-methylquinoline-3-carboxylic Acid

- Molecular Formula: C₁₂H₁₁NO₃

- Substituents : Methoxy (7), methyl (2).

- Impact : The dual substitution at 2 and 7 positions introduces steric and electronic effects that may alter metabolic stability compared to single-substituted analogs .

Data Tables

Table 1: Structural and Physical Properties

| Compound Name | CAS Number | Molecular Formula | Substituents | Molecular Weight (g/mol) | Notable Properties |

|---|---|---|---|---|---|

| 7-Methylquinoline-4-carboxylic acid | 816448-99-4 | C₁₁H₉NO₂ | Methyl (7), COOH (4) | 187.19 | Moderate polarity, H302 hazard |

| 7-Chloroquinoline-4-carboxylic acid | 13337-66-1 | C₁₀H₆ClNO₂ | Cl (7), COOH (4) | 207.62 | Crystalline, antimicrobial |

| 7-Methoxyquinoline-4-carboxylic acid | 1956335-60-6 | C₁₁H₉NO₃ | OCH₃ (7), COOH (4) | 217.22 | Enhanced solubility |

| 4-Methylquinoline-6-carboxylic acid | 7101-68-0 | C₁₁H₉NO₂ | Methyl (6), COOH (4) | 187.19 | Positional isomer |

Biological Activity

7-Methylquinoline-4-carboxylic acid is a quinoline derivative that has garnered attention for its diverse biological activities. Quinoline compounds are known for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a fused benzene and pyridine ring system with a carboxylic acid group at the 4-position and a methyl group at the 7-position. This unique substitution pattern influences its chemical reactivity and biological activity compared to other quinoline derivatives.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing a notable inhibitory effect. In a study evaluating the activity against Mycobacterium tuberculosis, derivatives of quinoline carboxylic acids were found to inhibit both replicating and non-replicating forms of the bacteria, with specific compounds demonstrating low MIC values (minimum inhibitory concentration) around 1 μM .

Table 1: Antimicrobial Efficacy of this compound Derivatives

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium tuberculosis | < 1 |

| Derivative A | Staphylococcus aureus | 32 |

| Derivative B | Escherichia coli | 16 |

Anticancer Activity

Several studies have highlighted the anticancer potential of quinoline derivatives, including this compound. In vitro assays demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, in tests involving the H460 (lung cancer) and MKN-45 (gastric cancer) cell lines, compounds derived from quinoline structures showed IC50 values in single digits, indicating strong anticancer activity .

Table 2: Anticancer Activity of Quinoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | H460 | 0.5 |

| Derivative C | MKN-45 | 0.8 |

| Derivative D | U87MG | 2.0 |

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.

- DNA Interaction : Quinoline derivatives often intercalate into DNA, disrupting replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress in cancer cells, leading to apoptosis .

Case Studies

In a notable study published in Frontiers in Chemistry, researchers synthesized various derivatives of quinoline-4-carboxylic acids and evaluated their biological activities. Among these, certain modifications at the C-6 position significantly enhanced anti-TB activity, suggesting that structural optimization can lead to improved therapeutic agents .

Another study focused on the antioxidant properties of quinoline derivatives, revealing that modifications could enhance their capacity to scavenge free radicals effectively. The antioxidant tests indicated that some derivatives outperformed traditional antioxidants like isatin .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters or amides. These reactions are critical for modifying bioavailability and pharmacological properties.

Example conditions:

-

Esterification: Methanol with thionyl chloride (SOCl₂) under reflux for 12–24 hours yields methyl esters (85% yield) .

-

Amidation: Reaction with NH₂Boc (tert-butyl carbamate) using palladium acetate (Pd(OAc)₂) and cesium carbonate (Cs₂CO₃) in 1,4-dioxane at reflux produces Boc-protected amides (78% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | Methanol, SOCl₂, reflux | Methyl ester | 85% | |

| Amidation | NH₂Boc, Pd(OAc)₂, Cs₂CO₃ | Boc-protected amide | 78% |

Decarboxylation Reactions

The carboxylic acid group can be removed under high-temperature or acidic conditions, forming decarboxylated quinoline derivatives.

Example:

-

Heating in nitrobenzene at 210°C for 45 minutes removes the carboxylic acid group, yielding 7-methyl-8-fluoroquinoline (72% yield) .

| Substrate | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Fluoro-7-methylquinoline-4-carboxylic acid | Nitrobenzene, 210°C, 45 min | 7-Methyl-8-fluoroquinoline | 72% |

Cyclization and Ring Functionalization

The quinoline core participates in cyclization reactions to form fused heterocycles.

Example:

-

Diazotization of 7-aminoquinoline-4-carboxylic acid derivatives in concentrated sulfuric acid generates 7-hydroxyquinoline-4-carboxylic acid methyl ester, which hydrolyzes to the free acid (68% yield) .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Diazotization | NaNO₂, H₂SO₄, 0°C | 7-Hydroxyquinoline-4-carboxylic acid | 68% |

Cross-Coupling Reactions

The methyl and fluorine substituents enable regioselective cross-coupling via palladium catalysis.

Example:

-

Suzuki-Miyaura coupling with aryl boronic acids using Pd(OAc)₂ and Xantphos introduces aryl groups at position 2 (65% yield) .

| Substrate | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 7-Bromo-8-fluoroquinoline-4-carboxylic acid | Pd(OAc)₂, Xantphos, aryl boronic acid | 2-Aryl-7-methyl-8-fluoroquinoline-4-carboxylic acid | 65% |

Bioactivity-Driven Modifications

Derivatives of 7-methylquinoline-4-carboxylic acid show antimicrobial and antitubercular activity. For example:

-

Antitubercular activity: 7-Methyl-2-phenylquinoline-4-carboxylic acid derivatives inhibit Mycobacterium tuberculosis DNA gyrase (MIC₉₀ = 16 μg/mL) .

-

Structure-activity relationship (SAR): Alkyl chain elongation at position 6 enhances activity, while ethyl substitution reduces potency .

Synthetic Methodologies

The compound is synthesized via:

-

Doebner reaction: Three-component coupling of anilines, aldehydes, and pyruvic acid derivatives (70–85% yield) .

-

Pfitzinger reaction: Condensation of isatin derivatives with enaminones mediated by TMSCl (75% yield) .

Key Reactivity Insights

-

Electronic effects: The electron-withdrawing fluorine at position 8 increases the electrophilicity of the quinoline ring, facilitating nucleophilic substitution.

-

Steric effects: The methyl group at position 7 hinders substitution at adjacent positions, directing reactivity to the 2- and 4-positions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Methylquinoline-4-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : The Pfitzinger reaction is a widely used method, involving condensation of isatin derivatives with ketones in alkaline media. For example, reacting 7-methylisatin with acetylacetone under basic conditions (e.g., NaOH/ethanol) yields the quinoline core, followed by oxidation to introduce the carboxylic acid group . Optimization of reaction time (6–12 hours) and temperature (80–100°C) improves yield (typically 60–75%). Alternative routes include cyclization of substituted anthranilic acid derivatives with β-keto esters under acidic conditions .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR confirm substituent positions (e.g., methyl at C7, carboxylic acid at C4) via coupling patterns and chemical shifts (e.g., δ 8.5–9.0 ppm for aromatic protons) .

- IR : Stretching bands at ~1700 cm (carboxylic acid C=O) and ~1600 cm (quinoline ring) validate functional groups .

- X-ray crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., monoclinic P21/c space group with a = 4.10 Å, b = 15.35 Å) .

Q. How is the antibacterial activity of this compound derivatives screened in vitro?

- Methodological Answer : Metal complexes (e.g., Cu(II) or Zn(II)) of the compound are synthesized and tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution assays (MIC values typically 8–32 µg/mL). Activity correlates with ligand-metal coordination geometry and electron-withdrawing substituents .

Advanced Research Questions

Q. How do structural modifications at the C2 and C7 positions affect the compound’s bioactivity and pharmacokinetics?

- Methodological Answer :

- C2 Methylation : Enhances lipophilicity, improving blood-brain barrier penetration but reducing solubility.

- C7 Substituents : Electron-donating groups (e.g., methoxy) decrease antibacterial potency but increase stability against metabolic oxidation. SAR studies use Hammett constants (σ) to predict substituent effects .

- Computational modeling : DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity, while molecular docking identifies binding interactions with bacterial DNA gyrase .

Q. What strategies resolve contradictions in reported biological activity data for quinoline-4-carboxylic acid derivatives?

- Methodological Answer : Discrepancies in MIC values (e.g., 8 vs. 64 µg/mL for P. aeruginosa) arise from variations in:

- Assay conditions : pH (neutral vs. acidic), cation-adjusted Mueller-Hinton broth.

- Metal complex stability : Chelation with divalent cations (Mg, Ca) in culture media reduces bioavailability.

- Standardized protocols (CLSI guidelines) and controlled metal ion concentrations are critical for reproducibility .

Q. How can regioselective functionalization of the quinoline ring be achieved for targeted drug design?

- Methodological Answer :

- Directed ortho-metalation : Use of LDA (lithium diisopropylamide) at –78°C to introduce substituents at C5 or C8 .

- Pd-catalyzed cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids functionalize C2 or C3 positions .

- Protecting groups : Selective protection of the carboxylic acid (e.g., ethyl ester formation) enables functionalization at other sites .

Q. What computational tools are used to predict the environmental toxicity and degradation pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.